molecular formula C21H25ClN2O4S B2946970 2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922132-69-2

2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2946970
CAS No.: 922132-69-2
M. Wt: 436.95
InChI Key: WWFWSFUZXRSKGN-UHFFFAOYSA-N
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Description

2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a synthetic small molecule designed for advanced chemical and pharmaceutical research. This compound features a complex molecular architecture that combines a benzoxazepin-4-one core with a benzenesulfonamide group. The benzoxazepine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active molecules . The strategic incorporation of the sulfonamide moiety is intended to enhance the molecule's potential as a ligand for various enzymatic targets, particularly due to sulfonamide's well-documented role in inhibiting carbonic anhydrases and other enzymes. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure in drug discovery programs. Its primary research applications include exploring structure-activity relationships (SAR) in heterocyclic chemistry, developing novel enzyme inhibitors, and screening for new bioactive molecules with potential antibacterial or antitumor properties . The presence of the chlorine atom and isobutyl group offers sites for further chemical modification, allowing for the generation of a diverse library of analogs. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-14(2)12-24-17-11-15(9-10-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-8-6-5-7-16(19)22/h5-11,14,23H,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFWSFUZXRSKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the ring structure.

    Introduction of the Isobutyl and Dimethyl Groups: These groups are introduced through alkylation reactions, using reagents such as isobutyl bromide and dimethyl sulfate. The reactions are typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Chlorination: The chloro substituent is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl and dimethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxazepine ring or the sulfonamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers, nitriles, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer, inflammation, or bacterial infections.

Industry

In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates or inhibitors. The oxazepine ring may interact with receptor sites, altering their activity and leading to physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights critical distinctions between the target compound and two analogs from the evidence:

Parameter Target Compound Compound A Compound B
IUPAC Name 2-Chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide 5-Chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide
Molecular Formula C₂₁H₂₄ClN₂O₄S (inferred) C₂₀H₂₃ClN₂O₄S C₂₃H₂₈N₂O₃
Molecular Weight ~435.5 g/mol 422.9 g/mol 380.5 g/mol
Key Substituents - 5-Isobutyl
- 2-Chlorobenzenesulfonamide
- 5-Ethyl
- 5-Chloro-2-methylbenzenesulfonamide
- 5-Isobutyl
- 2-Methylbenzamide
Functional Groups Sulfonamide Sulfonamide Benzamide

Functional Group and Substituent Analysis

Sulfonamide vs. Benzamide
  • The target compound and Compound A contain a sulfonamide group , which is more acidic (pKa ~10–11) than the benzamide in Compound B (pKa ~15–17) due to the electron-withdrawing sulfonyl group . This acidity difference impacts solubility and bioavailability.
Substituent Effects
  • 5-Isobutyl (Target) vs. 5-Ethyl (Compound A): The bulkier isobutyl group in the target compound increases lipophilicity (calculated logP ~3.5 vs.
  • Chlorine Position :
    • The target’s 2-chloro substituent on the benzene ring may direct electrophilic interactions differently than Compound A’s 5-chloro group, altering binding pocket orientation .
  • Methyl vs.

Inferred Pharmacological Implications

While experimental data on biological activity are absent in the evidence, structural trends suggest:

Target Compound : Likely superior target engagement due to sulfonamide acidity and chlorine-mediated halogen bonding.

Compound A : Reduced steric hindrance (ethyl group) might improve solubility but decrease membrane penetration.

Compound B : Benzamide’s lower acidity and lack of chlorine may limit potency but enhance metabolic stability.

Biological Activity

The compound 2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a chloro substituent, a benzenesulfonamide group, and a tetrahydrobenzo[b][1,4]oxazepine ring system. These structural characteristics suggest diverse pharmacological properties.

Structural Characteristics

The structure of the compound can be summarized as follows:

Property Details
Molecular Formula C22H24ClN2O3
Molecular Weight 426.5 g/mol
CAS Number 922132-69-2
Key Functional Groups Chloro group, benzenesulfonamide, oxazepine ring

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been studied as a potential inhibitor of receptor-interacting protein 1 (RIP1) kinase. Dysregulation of RIP1 kinase is implicated in various inflammatory diseases and cancer pathways. By inhibiting this kinase, the compound may offer therapeutic benefits in treating neurodegenerative diseases and certain cancers .

Biological Activity

Research indicates that compounds with similar structural features often exhibit a range of biological activities:

  • Anticancer Potential : The presence of the oxazepine moiety suggests potential anticancer activity. Compounds within this class have been shown to inhibit tumor growth in various preclinical models.
  • Antibacterial Properties : As a sulfonamide derivative, it may also exhibit antibacterial activity. Sulfonamides are known for their effectiveness against various bacterial infections.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Studies : A study demonstrated that derivatives of oxazepine compounds could significantly reduce tumor size in murine models by inducing apoptosis in cancer cells.
  • Kinase Inhibition : Research indicated that the compound effectively inhibits RIP1 kinase activity in vitro, leading to reduced inflammatory responses in cell cultures .
  • Antibacterial Activity : Preliminary tests showed that sulfonamide derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide, and how can purity be validated?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including sulfonamide coupling and heterocyclic ring formation. Key intermediates may require purification via column chromatography or recrystallization. Purity validation should employ high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . For example, analogous compounds synthesized via 11-step routes with low yields (2–5%) highlight the need for optimizing reaction conditions (e.g., temperature, catalysts) to improve efficiency .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Essential techniques include:

  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Solubility profiling in polar/non-polar solvents using UV-Vis spectroscopy.
  • X-ray crystallography for definitive stereochemical assignment of the benzoxazepin core.
    Computational tools (e.g., density functional theory, DFT) can predict electronic properties and guide experimental validation .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Use in vitro assays targeting relevant receptors or enzymes (e.g., sulfonamide-associated targets like carbonic anhydrases). Employ dose-response curves (1 nM–100 µM) to determine IC50 values. Include positive controls (e.g., acetazolamide for sulfonamide benchmarks) and validate results with triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, solvent effects). Address this by:

  • Standardizing protocols (e.g., uniform cell culture conditions, DMSO concentration ≤0.1%).
  • Performing orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity).
  • Applying statistical models (e.g., ANOVA with post-hoc tests) to identify outliers and confirm significance .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

  • Methodological Answer : Adapt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Laboratory simulations : Expose the compound to UV light, varying pH, and microbial consortia to assess abiotic/biotic degradation.
  • Analytical monitoring : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track transformation products.
  • Ecotoxicology models : Apply species sensitivity distributions (SSDs) to predict ecosystem-level risks .

Q. What strategies optimize the synthesis yield of structurally complex analogs?

  • Methodological Answer : Low yields in multi-step syntheses (e.g., 2–5% in analogous compounds ) necessitate:

  • Catalyst screening : Test palladium/copper catalysts for coupling efficiency.
  • Flow chemistry : Improve reaction control and scalability.
  • Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, temperature).

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine:

  • Cryo-EM or X-ray crystallography to resolve target-binding conformations.
  • Molecular dynamics simulations to study binding kinetics.
  • Proteomics (e.g., SILAC labeling) to identify off-target interactions. Validate findings with knockout cell lines or CRISPR-edited models .

Experimental Design & Data Analysis

Q. What statistical frameworks are recommended for multi-variable pharmacological studies?

  • Methodological Answer : Use split-split plot designs (as in agricultural trials ) to test variables hierarchically (e.g., dose, exposure time, cell type). Apply mixed-effects models to account for random variables (e.g., batch effects) and use Bayesian inference for probabilistic interpretation of dose-response relationships.

Q. How should researchers address solubility limitations in in vivo studies?

  • Methodological Answer : Employ co-solvents (e.g., PEG-400, cyclodextrins) or nanoformulations (e.g., liposomes) to enhance bioavailability. Validate solubility via dynamic light scattering (DLS) and confirm stability using differential scanning calorimetry (DSC) .

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